1-(3,4,5-Trimethoxyphenyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQUYSRUIVFEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378123 | |
| Record name | 1-(3,4,5-trimethoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121082-99-3 | |
| Record name | 1-(3,4,5-trimethoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within the Class of Trimethoxyphenylalkylamines
Trimethoxyphenylalkylamines are a class of organic compounds characterized by a benzene (B151609) ring substituted with three methoxy (B1213986) groups and an alkylamine side chain. The specific placement of the three methoxy groups on the phenyl ring profoundly influences the compound's properties. 1-(3,4,5-Trimethoxyphenyl)ethanamine is structurally related to the well-known psychedelic compound mescaline, which is 2-(3,4,5-trimethoxyphenyl)ethylamine. The key distinction is the presence of a methyl group on the alpha carbon of the ethylamine (B1201723) side chain in this compound, which classifies it as an amphetamine analog.
This class of compounds is of interest to researchers due to the varied biological activities they can exhibit. The substitution pattern on the aromatic ring, along with the nature of the alkylamine chain, are key determinants of their pharmacological profiles. For instance, positional isomers, such as 2,4,5-trimethoxyphenethylamine, exhibit different properties and are studied to understand structure-activity relationships. nucleos.com Research into this class often involves synthesizing and evaluating new analogs to probe their interactions with biological targets. mdma.ch
Significance of the Ethanamine Scaffold in Chemical Biology and Medicinal Chemistry
The ethanamine (or more broadly, the phenethylamine) scaffold is a privileged structure in medicinal chemistry, forming the backbone of many biologically active molecules, including neurotransmitters, hormones, and therapeutic agents. mdpi.com The 2-phenethylamine motif is found in endogenous catecholamines like dopamine (B1211576) and norepinephrine, which play crucial roles in the central nervous system. mdpi.com
Overview of Academic Research Trends and Challenges
Asymmetric Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure this compound is a critical step in the development of chiral compounds. Several strategies have been developed to achieve high levels of stereocontrol, including enantioselective reductive amination, the use of chiral catalysts, and diastereoselective methods employing chiral auxiliaries.
Enantioselective Reductive Amination Protocols
Enantioselective reductive amination of the precursor ketone, 3,4,5-trimethoxyacetophenone, offers a direct route to chiral amines. This one-pot reaction typically involves the in-situ formation of an imine, which is then asymmetrically reduced. Transition metal catalysts, particularly those based on iridium, have shown considerable promise in this area. For instance, Ir-f-Binaphane complexes have been successfully employed as catalysts for the asymmetric reductive amination of aryl ketones, achieving high conversions and enantioselectivities. The presence of additives such as titanium(IV) isopropoxide and iodine can further enhance the catalytic activity and stereochemical outcome. dicp.ac.cn While specific data for 3,4,5-trimethoxyacetophenone is not extensively reported, the general success of these catalytic systems with other aryl ketones suggests their applicability.
A general representation of this process is the reaction of an aryl ketone with an amine source in the presence of a chiral iridium catalyst and a hydrogen source, leading to the formation of the corresponding chiral amine with high enantiomeric excess (ee).
Chiral Catalyst-Mediated Approaches
The development of chiral catalysts is central to asymmetric synthesis. For the synthesis of this compound, chiral phosphoric acids have emerged as effective organocatalysts for reductive amination reactions. researchgate.net These catalysts facilitate the enantioselective reduction of the intermediate ketimine. Furthermore, palladium-based catalysts have been utilized for the asymmetric hydrogenation of imines, which is a key step in reductive amination. While not specifically detailed for this compound, chiral palladium complexes have been successfully used in the asymmetric reductive amination of other cycloaliphatic ketones, achieving excellent yields and enantioselectivities. rsc.org
The general principle involves the coordination of the substrate to the chiral metal center, which then directs the delivery of the hydride from one face of the molecule, leading to the preferential formation of one enantiomer.
Diastereoselective Synthesis via Chiral Auxiliaries
A highly effective and widely used method for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries, such as tert-butanesulfinamide. This approach relies on the condensation of the chiral auxiliary with 3,4,5-trimethoxyacetophenone to form a diastereomeric N-tert-butanesulfinyl ketimine. Subsequent diastereoselective reduction of this intermediate, followed by removal of the chiral auxiliary, affords the desired enantiopure amine.
The reduction of N-tert-butanesulfinyl ketimines has been shown to proceed with high diastereoselectivity using various reducing agents. For instance, the reduction of N-tert-butanesulfinyl imines derived from a range of ketones, including acetophenone (B1666503) derivatives, can be achieved with high yields and diastereomeric ratios (d.r.). The use of a Lewis acid, such as Ti(OEt)4, can enhance both the rate and the diastereoselectivity of the reduction. ysu.am
Table 1: Diastereoselective Reduction of an N-tert-butanesulfinyl ketimine derived from Acetophenone ysu.am
| Reductant | Solvent | Additive | Temperature (°C) | Yield (%) | d.r. |
| Na(OAc)3BH | THF | --- | rt | 42 | 95:5 |
| Na(CN)BH3 | THF | CH3CO2H | rt | 77 | 87:13 |
| NaBH4 | THF | --- | rt | 83 | 91:9 |
| NaBH4 | THF | --- | -48 | 83 | 92:8 |
| NaBH4 | THF | Ti(OEt)4 | -48 | 97 | 96:4 |
| LiBH4 | THF | Ti(OEt)4 | -48 | 75 | 86:14 |
Diversification Strategies for this compound Derivatives
The structural versatility of this compound allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into functionalization of the amine moiety and alterations to the phenyl ring.
Functionalization of the Amine Moiety
The primary amine group of this compound is a key site for derivatization. Standard organic transformations can be employed to introduce a variety of functional groups.
N-Acylation: The amine can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is typically high-yielding and allows for the introduction of a wide array of acyl groups.
N-Alkylation: N-alkylation can be achieved through several methods. Reductive amination with aldehydes or ketones provides a straightforward route to secondary and tertiary amines. This reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ. Traditional N-alkylation using alkyl halides can also be employed, though it may be complicated by over-alkylation. A streamlined deoxygenative photochemical alkylation of secondary amides has also been reported as an efficient method for synthesizing α-branched secondary amines. nih.gov
Modifications of the Phenyl Ring
The electron-rich nature of the 3,4,5-trimethoxyphenyl ring makes it susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents.
Electrophilic Halogenation: The phenyl ring can be halogenated using standard electrophilic halogenating agents. The methoxy (B1213986) groups are activating and ortho-, para-directing. Given the substitution pattern, the positions ortho to the ethylamine (B1201723) group are the most likely sites for substitution.
Electrophilic Nitration: Nitration of the aromatic ring can be achieved using nitrating agents such as nitric acid in the presence of sulfuric acid. The reaction conditions need to be carefully controlled to avoid side reactions. Studies on the nitration of electron-rich acetophenones have shown that the substitution pattern of the products can be influenced by the reaction conditions. researchgate.net
Formylation: The introduction of a formyl group onto the aromatic ring can be accomplished through reactions such as the Vilsmeier-Haack or Rieche formylation. The Rieche formylation of 3,4,5-trimethoxyphenyl derivatives has been shown to yield formylated products, although the regioselectivity can be influenced by the reaction conditions.
Extension of the Ethane (B1197151) Backbone
The synthesis of α-methylated analogs of this compound, such as dl-1-(3,4,5-trimethoxyphenyl)-2-aminopropane (also known as 3,4,5-Trimethoxyamphetamine or TMA), represents a key example of extending the ethane backbone. mdma.chwikipedia.org This transformation introduces a methyl group on the carbon atom alpha to the amino group, altering the compound's structural and electronic properties. A prevalent and effective method to achieve this involves a two-step process starting from 3,4,5-trimethoxybenzaldehyde (B134019).
The initial step is a condensation reaction between 3,4,5-trimethoxybenzaldehyde and nitroethane. mdma.chmdma.ch This reaction, a variation of the Henry reaction, yields the intermediate compound 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. mdma.ch The condensation is typically facilitated by a basic catalyst, with n-butylamine being reported as a preferable agent to piperidine, leading to an almost quantitative yield of the nitropropene intermediate. mdma.ch
The subsequent step involves the reduction of the nitro group in 1-(3,4,5-trimethoxyphenyl)-2-nitropropene to an amine. This is commonly accomplished using powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF), to afford the final product, 1-(3,4,5-trimethoxyphenyl)-2-aminopropane. mdma.ch
| Step | Reactants | Reagent/Catalyst | Product | Yield |
| 1 | 3,4,5-Trimethoxybenzaldehyde, Nitroethane | n-Butylamine | 1-(3,4,5-Trimethoxyphenyl)-2-nitropropene | Almost Quantitative mdma.ch |
| 2 | 1-(3,4,5-Trimethoxyphenyl)-2-nitropropene | Lithium Aluminum Hydride (LiAlH₄) | dl-1-(3,4,5-Trimethoxyphenyl)-2-aminopropane | Not specified |
This methodology not only provides a route to the α-methylated analog but also allows for the synthesis of other new compounds, including 2-methyl-3-(3,4,5-trimethoxyphenyl)-propenoic acid and 2-methyl-3-(3,4,5-trimethoxyphenyl)-propanoic acid, through alternative processing of the aldehyde starting material. mdma.ch
Mechanistic Studies of Key Reaction Pathways
The synthesis of this compound and its derivatives involves several key reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and improving yields.
Henry Condensation Reaction: The first step in the synthesis of the α-methylated analog, the condensation of 3,4,5-trimethoxybenzaldehyde with nitroethane, proceeds via the Henry reaction mechanism. This is a base-catalyzed carbon-carbon bond-forming reaction. The mechanism unfolds as follows:
Deprotonation: The basic catalyst (e.g., n-butylamine) abstracts an acidic α-proton from nitroethane, forming a resonance-stabilized nitronate anion.
Nucleophilic Attack: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. This results in the formation of a β-nitro alkoxide intermediate.
Protonation: The alkoxide is protonated by the conjugate acid of the base, yielding a nitro aldol (B89426).
Dehydration: Under the reaction conditions, which often involve heating, the nitro aldol readily undergoes dehydration (elimination of a water molecule) to form the conjugated nitroalkene, 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. The formation of the stable, conjugated system drives this final step.
Reduction of the Nitroalkene: The second key step is the reduction of the nitro group of 1-(3,4,5-trimethoxyphenyl)-2-nitropropene to a primary amine. When using lithium aluminum hydride (LiAlH₄), the mechanism is a complex process involving multiple hydride transfers. While the exact mechanism can vary, it is generally understood to proceed through intermediates such as nitroso and hydroxylamine (B1172632) species, which are successively reduced to the final amine. The powerful nucleophilic nature of the hydride ion (H⁻) from LiAlH₄ facilitates the reduction of the electron-deficient nitrogen atom in the nitro group.
Alternative synthetic routes may involve different mechanisms. For instance, a synthesis starting from 3,4,5-trimethoxybenzoic acid chloride involves a reaction with diazomethane (B1218177) to form a diazoketone, which is then subjected to a Hoffman rearrangement to yield an amide that is subsequently reduced. mdma.ch Another advanced approach utilizes a tricarbonyl(η⁶-1,2,3-trimethoxybenzene)chromium complex, which is treated with an acetonitrile (B52724) carbanion, followed by reduction of the nitrile function to give the amine. mdma.ch
Scale-Up Considerations for Research Production
Transitioning the synthesis of this compound from a laboratory-scale procedure to larger-scale research production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.
Choice of Synthetic Route: Several synthetic pathways have been developed, each with distinct advantages and disadvantages for scale-up. mdma.ch
Benzaldehyde Route: The condensation of 3,4,5-trimethoxybenzaldehyde with a nitroalkane is a common method. mdma.ch While the initial condensation can be high-yielding, the subsequent reduction using LiAlH₄ poses significant safety and handling challenges on a larger scale due to its pyrophoric nature and violent reaction with water.
Benzoic Acid Chloride Route: This route proceeds via a diazoketone intermediate and a Hoffman rearrangement. mdma.ch The use of diazomethane, which is highly toxic and explosive, makes this method generally unsuitable for scale-up without specialized equipment and safety protocols. mdma.ch
A comparison of key aspects of these routes is presented below:
| Starting Material | Key Reagents | Reported Overall Yield | Key Scale-Up Challenges |
| 3,4,5-Trimethoxybenzaldehyde | Nitroethane, LiAlH₄ | 12-35% (typical range) mdma.ch | Safe handling and quenching of LiAlH₄ |
| 3,4,5-Trimethoxyphenylacetic Acid | Methanol, Ammonia, LiAlH₄ | 55% mdma.ch | Safe handling of LiAlH₄, waste disposal |
| 3,4,5-Trimethoxybenzoic Acid Chloride | Diazomethane, AgNO₃/NH₃, LiAlH₄ | Low mdma.ch | Use of highly toxic and explosive diazomethane |
Reagent and Catalyst Optimization: The choice and amount of catalyst can be critical. For instance, in the synthesis of the nitrostyrene (B7858105) intermediate from the benzaldehyde, using a small amount of ammonium (B1175870) acetate (B1210297) as a catalyst with an excess of nitromethane (B149229) as the solvent was found to be effective. studfile.net However, increasing the amount of catalyst led to extensive side-reaction products and an unsatisfactory yield, highlighting the need for precise control over reaction parameters during scale-up. studfile.net
Purification and Isolation: Purification of the final product and intermediates is another critical consideration. Recrystallization is often used for solid intermediates like β-nitro-3,4,5-trimethoxystyrene. studfile.net The final amine product is often converted to a hydrochloride or sulfate (B86663) salt to facilitate purification and improve handling and stability. studfile.net On a larger scale, chromatographic purification may be less practical than crystallization, requiring the development of robust crystallization protocols.
Enantiomeric Separation and Resolution Techniques
Classical Resolution: This technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the chiral auxiliary would yield the individual enantiomers. While this method is well-established, there are no specific reports in the scientific literature detailing its application to this compound.
Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are powerful tools for the analytical and preparative separation of enantiomers. These methods rely on the differential interaction of the enantiomers with the chiral environment of the column. For amphetamine-like substances, polysaccharide-based CSPs (in HPLC) and cyclodextrin-based CSPs (in GC) are often employed. Despite the widespread use of these techniques, specific methods for the enantioselective separation of this compound have not been documented.
| Technique | Chiral Selector/Stationary Phase | Reported Application for this compound |
|---|---|---|
| Classical Resolution | e.g., Tartaric acid, Mandelic acid | No data available |
| Chiral HPLC | e.g., Polysaccharide-based (Cellulose, Amylose) | No data available |
| Chiral GC | e.g., Cyclodextrin derivatives | No data available |
Chiral Purity Determination by Advanced Analytical Methods
Once enantiomers are separated, it is essential to determine their chiral purity, often expressed as enantiomeric excess (ee). This is crucial for attributing specific biological effects to a single enantiomer. Advanced analytical methods provide high sensitivity and accuracy for this purpose.
Chiral HPLC and GC, as mentioned above, are the primary methods for determining enantiomeric purity. By integrating the peak areas of the two enantiomers in the chromatogram, the ratio of the enantiomers and the enantiomeric excess can be accurately calculated. Capillary electrophoresis (CE) with chiral selectors is another high-efficiency technique used for the enantioseparation and purity determination of chiral drugs. However, the application of these methods for the specific purpose of determining the chiral purity of this compound enantiomers has not been reported.
| Analytical Method | Typical Chiral Selector | Reported for Chiral Purity of this compound |
|---|---|---|
| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide derivatives | No data available |
| Chiral Gas Chromatography (GC) | Cyclodextrin derivatives | No data available |
| Chiral Capillary Electrophoresis (CE) | Cyclodextrins, Crown ethers | No data available |
Stereospecific Interactions in Biological Systems
The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, is the basis for their distinct pharmacological and toxicological profiles. For psychoactive compounds like this compound, the primary targets of interest are neurotransmitter receptors, particularly serotonin receptors like 5-HT₂A.
It is highly probable that the (R)- and (S)-enantiomers of this compound exhibit different binding affinities and functional activities at these receptors. However, there is a lack of published research investigating these stereospecific interactions. Such studies would typically involve radioligand binding assays and functional assays using cell lines expressing the receptor of interest to determine key parameters like binding affinity (Ki) and efficacy (EC₅₀) for each enantiomer.
Impact of Stereochemistry on Pharmacological Profiles
For this compound, the racemic mixture is known to be a psychedelic. It is plausible that one enantiomer is primarily responsible for the hallucinogenic effects, while the other may be less active, inactive, or contribute to different, potentially undesirable, effects. However, without studies comparing the pharmacological profiles of the individual enantiomers, this remains speculative. Research in this area would involve preclinical studies in animal models of psychedelic activity and potentially, in vitro studies on receptor activation profiles. To date, no such comparative studies for the enantiomers of this compound have been published in the scientific literature.
Neurochemical and Neuropharmacological Studies
The interaction of this compound with the central nervous system has been characterized through various neurochemical and behavioral studies. These investigations have helped to elucidate the compound's primary molecular targets and its subsequent effects on neurotransmitter systems and behavior.
Receptor Binding Profiles and Signal Transduction (e.g., Serotonergic, Adrenergic, Dopaminergic Receptors)
The primary mechanism of action for TMA is believed to be its interaction with serotonin receptors. Research indicates that TMA acts as a low-potency partial agonist at the human serotonin 5-HT2A receptor. wikipedia.org In vitro studies have determined its half-maximal effective concentration (EC50) to be 1,700 nM with a maximal efficacy (Emax) of 40% at this receptor. wikipedia.org Its binding affinity (Ki) for the 5-HT2A receptor is greater than 12,000 nM. wikipedia.org
Further studies have shown that TMA is largely inactive at other serotonin receptor subtypes, including the 5-HT1A, 5-HT2B, and 5-HT2C receptors, at concentrations up to 10,000 nM. wikipedia.org Amphetamine derivatives related to TMA, known as 3C-scalines, generally exhibit a marginal preference for the 5-HT2A receptor over the 5-HT1A and 5-HT2C receptors. frontiersin.orgnih.gov The compound has also been tested for activity at the trace amine-associated receptor 1 (TAAR1), showing affinity for the mouse and rat receptors (Ki = 1,800 nM and 3,200 nM, respectively) but not for the human TAAR1. wikipedia.org
Receptor Binding and Functional Activity of this compound (TMA)
| Receptor Target | Binding Affinity (Ki) in nM | Functional Activity (EC50 in nM) | Efficacy (Emax) | Notes |
|---|---|---|---|---|
| Serotonin 5-HT2A | >12,000 | 1,700 | 40% | Low-potency partial agonist. wikipedia.org |
| Serotonin 5-HT1A | Inactive (>10,000) | Inactive | N/A | No significant activity observed. wikipedia.org |
| Serotonin 5-HT2B | Inactive (>10,000) | Inactive | N/A | No significant activity observed. wikipedia.org |
| Serotonin 5-HT2C | Inactive (>10,000) | Inactive | N/A | No significant activity observed. wikipedia.org |
| Human TAAR1 | N/A | Inactive (>10,000) | N/A | No significant activity observed. wikipedia.org |
Neurotransmitter Release and Reuptake Modulation
In addition to direct receptor binding, the pharmacological profile of TMA includes its effects on neurotransmitter transport systems. In vitro data characterize TMA as a very low-potency serotonin releasing agent (SRA), with an EC50 value of 16,000 nM. wikipedia.org However, it is considered inactive as a releasing agent or reuptake inhibitor for the catecholamine neurotransmitters, dopamine (B1211576) and norepinephrine, with EC50 values exceeding 100,000 nM for these transporters. wikipedia.org Despite its classification as an SRA in laboratory assays, in vivo studies in rodents did not show an increase in brain levels of serotonin or dopamine following its administration. wikipedia.org This suggests that its capacity to release monoamines under physiological conditions is limited.
Monoamine Transporter Activity of this compound (TMA)
| Neurotransmitter System | Action | Potency (EC50 in nM) |
|---|---|---|
| Serotonin (5-HT) | Release | 16,000 |
| Dopamine (DA) | Release/Reuptake Inhibition | >100,000 (Inactive) |
| Norepinephrine (NE) | Release/Reuptake Inhibition | >100,000 (Inactive) |
In Vitro and In Vivo Behavioral Effects
The behavioral effects of TMA in animal models are consistent with its activity at the 5-HT2A receptor. A key behavioral assay used to assess the in vivo effects of serotonergic hallucinogens is the head-twitch response (HTR) in mice, which is a behavior mediated by 5-HT2A receptor activation. ljmu.ac.uk Studies using this model have demonstrated that TMA induces the HTR and is approximately twice as potent as its non-alpha-methylated parent compound, mescaline. ljmu.ac.uk This increased potency aligns with findings from human studies. wikipedia.org The HTR assay provides a reliable preclinical measure of a compound's potential psychoactive effects, and the results for TMA and its analogues have shown a strong correlation with human hallucinogenic potency. ljmu.ac.ukfrontiersin.org
Structure-Activity Relationship (SAR) Analysis of this compound Analogues
The biological activity of phenethylamine compounds is highly dependent on their chemical structure. Analysis of TMA analogues reveals critical relationships between molecular structure and pharmacological function, particularly concerning substitutions on the phenyl ring and modifications to the ethanamine side chain.
Influence of Trimethoxyphenyl Substitutions on Bioactivity
The arrangement of the three methoxy (-OCH3) groups on the phenyl ring is a critical determinant of a compound's potency and activity. TMA features a 3,4,5-substitution pattern. Its positional isomer, 2,4,5-trimethoxyamphetamine (B90205) (TMA-2), is significantly more potent. wikipedia.org This demonstrates that the specific placement of these functional groups dramatically influences the molecule's interaction with its receptor targets. Research has established that 2,4,5- and 3,4,5-substituted phenylalkylamines possess distinct structure-activity relationships. ljmu.ac.uk
Further modifications to the 3,4,5-trimethoxy structure have been explored. Replacing the 4-methoxy group on TMA with a longer alkoxy chain, such as an ethoxy group to form 3C-E or a propoxy group to form 3C-P, results in an increase in potency in the mouse HTR assay. ljmu.ac.uk This trend is also observed in the corresponding phenethylamine series (escaline and proscaline), indicating that increasing the size of the 4-position substituent enhances 5-HT2A receptor-mediated activity for this class of compounds. ljmu.ac.uk In general, extending the 4-alkoxy substituent on mescaline-related compounds tends to increase binding affinities at both 5-HT2A and 5-HT2C receptors. frontiersin.orgnih.govresearchgate.net
SAR: Influence of Phenyl Ring Substitutions on Potency
| Compound | Substitution Pattern | Relative Potency |
|---|---|---|
| Mescaline | 3,4,5-Trimethoxy (Phenethylamine) | Baseline |
| TMA | 3,4,5-Trimethoxy (Amphetamine) | ~2x Mescaline ljmu.ac.uk |
| TMA-2 | 2,4,5-Trimethoxy (Amphetamine) | Significantly more potent than TMA. wikipedia.org |
| 3C-E | 4-Ethoxy-3,5-dimethoxy (Amphetamine) | More potent than TMA. ljmu.ac.uk |
| 3C-P | 3,5-Dimethoxy-4-propoxy (Amphetamine) | More potent than TMA. ljmu.ac.uk |
Importance of the Ethanamine Chain Length and Substitution
Modifications to the ethanamine side chain significantly alter the pharmacological profile. The defining structural difference between mescaline and TMA is the presence of an alpha-methyl (α-methyl) group on the side chain of TMA. wikipedia.org This single addition increases the hallucinogenic potency by approximately twofold. wikipedia.orgljmu.ac.uk
The spatial orientation of the side chain is also crucial for bioactivity. Studies with conformationally restricted analogues, where the side chain is locked into a specific orientation, show that agonist potency at the 5-HT2A receptor is highly dependent on stereochemistry. nih.gov Further modifications, such as cyclizing the side chain to form a cyclopropane ring, as seen in 3,4,5-Trimethoxytranylcypromine (TMT), can produce compounds that retain mescaline-like effects in animal models, highlighting the versatility of the ethanamine scaffold for generating bioactive molecules. wikipedia.org
Table of Mentioned Chemical Compounds
| Common Name/Abbreviation | IUPAC Name |
| This compound | 1-(3,4,5-Trimethoxyphenyl)propan-2-amine |
| TMA | 1-(3,4,5-Trimethoxyphenyl)propan-2-amine |
| Mescaline | 2-(3,4,5-Trimethoxyphenyl)ethanamine |
| TMA-2 | 1-(2,4,5-Trimethoxyphenyl)propan-2-amine |
| 3C-E | 1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine |
| 3C-P | 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine |
| Escaline | 2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine |
| Proscaline | 2-(3,5-Dimethoxy-4-propoxyphenyl)ethanamine |
| TMT | 2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine |
An in-depth examination of the biological and pharmacological properties of this compound and its derivatives reveals a compound of significant interest in contemporary pharmacology. This article explores its conformational dynamics, its potential in oncology through various mechanisms, and its antioxidant and neuroprotective capabilities.
Metabolic Pathways and Biotransformation Studies
In Vitro Metabolic Stability and Metabolite Profiling
Direct in vitro metabolic stability studies on 1-(3,4,5-Trimethoxyphenyl)ethanamine are not extensively documented in publicly available literature. However, research on structurally similar compounds provides insights into its likely metabolic profile. For instance, studies on other amphetamine derivatives in human liver microsomes indicate that metabolism is a key determinant of their pharmacokinetic profiles.
Metabolite profiling of related compounds, such as the positional isomer 2,4,5-trimethoxyamphetamine (B90205) (TMA-2), has been conducted in rat models. These studies have identified several metabolic pathways, including oxidative deamination, O-demethylation, and subsequent conjugation. It is plausible that this compound undergoes similar biotransformations.
Table 1: Potential Metabolic Pathways Based on Related Compounds
| Metabolic Pathway | Description | Potential Metabolites |
| Oxidative Deamination | Conversion of the amine group to a ketone. | 1-(3,4,5-Trimethoxyphenyl)propan-2-one |
| O-Demethylation | Removal of one or more methyl groups from the methoxy (B1213986) moieties. | Hydroxylated and dihydroxylated trimethoxyphenyl derivatives |
| N-Acetylation | Addition of an acetyl group to the primary amine. | N-acetyl-1-(3,4,5-Trimethoxyphenyl)ethanamine |
| Hydroxylation | Addition of a hydroxyl group to the aromatic ring or alkyl chain. | Hydroxylated derivatives |
| Conjugation | Glucuronidation or sulfation of hydroxylated metabolites. | Glucuronide and sulfate (B86663) conjugates |
Identification of Key Metabolic Enzymes and Pathways (e.g., Cytochrome P450, Monoamine Oxidase, N-acetyltransferase)
The metabolism of this compound is likely mediated by a concert of enzymes, primarily from the Cytochrome P450 (CYP) superfamily, with potential contributions from N-acetyltransferases (NATs).
Cytochrome P450 (CYP) System: The CYP enzymes are central to the phase I metabolism of a vast array of xenobiotics, including amphetamine and its derivatives. Specific isozymes such as CYP2D6 are known to be heavily involved in the metabolism of many psychoactive substances. For amphetamine, aromatic and aliphatic hydroxylation are key metabolic routes catalyzed by CYP2D6. Given the structural similarities, it is highly probable that CYP enzymes, including CYP2D6, are involved in the O-demethylation and hydroxylation of this compound.
Monoamine Oxidase (MAO): A crucial distinction in the metabolism of this compound compared to mescaline is its resistance to MAO. The presence of the α-methyl group adjacent to the primary amine sterically hinders the binding of the molecule to the active site of MAO. This resistance to MAO-mediated degradation contributes to its increased metabolic stability and likely its distinct pharmacological profile compared to mescaline.
N-acetyltransferase (NAT): N-acetylation is a significant pathway for the metabolism of drugs containing a primary amine group. Both NAT1 and NAT2 are human N-acetyltransferases that catalyze the transfer of an acetyl group from acetyl-CoA to arylamines and other compounds. Therefore, N-acetylation of the primary amine of this compound is a plausible metabolic pathway.
In Vivo Pharmacokinetic and Metabolic Fate Studies
Following oral administration of mescaline, a significant portion is excreted unchanged in the urine, with 3,4,5-trimethoxyphenylacetic acid (TMPAA) being a major metabolite resulting from oxidative deamination. N-acetylated and O-demethylated metabolites are also found in smaller quantities.
In a study involving the administration of TMA-2 to rats, the identified urinary metabolites included products of oxidative deamination (the corresponding ketone), O-demethylation, and O,O-bis-demethylation. The hydroxylated metabolites were found to be partially excreted as glucuronide and/or sulfate conjugates. It is reasonable to extrapolate that this compound would follow a similar pattern of extensive metabolism prior to excretion.
Bioactivation and Detoxification Mechanisms
The biotransformation of xenobiotics can sometimes lead to the formation of reactive metabolites, a process known as bioactivation. These reactive intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity. The CYP450 system is a major contributor to the bioactivation of many chemicals. For phenethylamine (B48288) derivatives, oxidation can lead to the formation of reactive species.
Detoxification pathways are crucial for neutralizing these reactive metabolites. A primary detoxification mechanism is conjugation with endogenous molecules such as glutathione (B108866) (GSH), glucuronic acid, and sulfate. These conjugation reactions, catalyzed by enzymes like glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs), increase the water solubility of the metabolites and facilitate their excretion from the body. For metabolites of this compound that undergo hydroxylation, subsequent glucuronidation or sulfation would represent a key detoxification step.
Advanced Analytical Methodologies for Characterization and Quantification
High-Resolution Spectroscopic Techniques
Spectroscopic methods provide fundamental information about the molecular structure and composition of 1-(3,4,5-Trimethoxyphenyl)ethanamine by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and stereochemistry.
Predicted ¹H NMR Spectral Data:
Aromatic protons: Singlets or multiplets in the aromatic region, characteristic of the substituted benzene (B151609) ring.
Methine proton (-CH-NH₂): A quartet or multiplet, coupled to the adjacent methyl and amine protons.
Methyl protons (-CH₃): A doublet, coupled to the adjacent methine proton.
Methoxy (B1213986) protons (-OCH₃): One or more singlets in the upfield region.
Amine protons (-NH₂): A broad singlet, which can exchange with deuterium oxide (D₂O).
Predicted ¹³C NMR Spectral Data:
Aromatic carbons: Multiple signals in the downfield region, corresponding to the substituted and unsubstituted carbons of the benzene ring.
Methine carbon (-CH-NH₂): A signal in the aliphatic region.
Methyl carbon (-CH₃): A signal in the upfield aliphatic region.
Methoxy carbons (-OCH₃): One or more signals corresponding to the methoxy groups.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity of the molecule by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.
Infrared (IR) Spectroscopy (e.g., FT-IR, ATR-FTIR)
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting IR spectrum provides a unique "fingerprint" of the molecule.
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. While a specific spectrum for the free base is not widely published, data for the closely related compound 2-(3,4,5-trimethoxyphenyl)ethanamine hydrochloride provides insight into the expected vibrational modes of the trimethoxy-substituted benzene ring and the ethylamine (B1201723) side chain. nist.gov The use of Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FT-IR) spectroscopy is a common modern technique for obtaining high-quality spectra of solid and liquid samples with minimal sample preparation.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (amine) | 3400-3250 | Stretching (asymmetric and symmetric) |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aliphatic) | 3000-2850 | Stretching |
| C=C (aromatic) | 1600-1450 | Stretching |
| C-O (ether) | 1250-1000 | Stretching (asymmetric and symmetric) |
| C-N (amine) | 1250-1020 | Stretching |
Mass Spectrometry (MS, HRMS, LC-MS/MS, DART-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. For this compound (C₁₁H₁₇NO₃), the predicted monoisotopic mass is 211.120843 Da. uni.lu HRMS can confirm this mass to within a few parts per million (ppm), providing strong evidence for the compound's identity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for structural elucidation. In MS/MS, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure. For this compound, a common fragmentation would involve the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a characteristic iminium ion.
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal sample preparation. DART-MS is well-suited for the high-throughput screening of compounds like phenethylamines.
The PubChem database for the related compound 3,4,5-Trimethoxyamphetamine (an isomer of the target compound) shows prominent m/z peaks at 182 and 167 in its GC-MS spectrum, which can provide clues to the expected fragmentation of the trimethoxyphenyl moiety. nih.gov
Advanced Chromatographic and Electrophoretic Separations
Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.
Chiral Liquid Chromatography for Enantiomeric Excess Determination
Since this compound contains a chiral center, it exists as a pair of enantiomers. These enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different pharmacological activities. Therefore, the ability to separate and quantify the individual enantiomers is of great importance.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs used for the separation of amines and other pharmaceuticals include those based on polysaccharides (e.g., cellulose and amylose derivatives) and cyclodextrins. researchgate.net
For the enantiomeric separation of phenethylamine (B48288) compounds, polysaccharide-based CSPs, such as those found in Chiralpak® and Chiralcel® columns, are often employed. The separation is typically carried out in normal-phase mode, using a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. researchgate.net The determination of enantiomeric excess is achieved by comparing the peak areas of the two enantiomers in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of phenethylamines like this compound, GC-MS offers excellent sensitivity and selectivity.
In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for identification.
For primary amines, derivatization is often employed to improve their chromatographic properties and to produce more characteristic mass spectra. However, analysis of underivatized phenethylamines is also possible. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the side chain. A prominent fragment would likely correspond to the loss of a methyl group, and another significant fragment would be the trimethoxybenzyl cation.
The retention time of the compound is a characteristic parameter under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate) and is used for its qualitative identification. Quantitative analysis can be performed by creating a calibration curve using standards of known concentrations.
| Analytical Technique | Application | Key Information Obtained |
| ¹H and ¹³C NMR | Structural Confirmation | Chemical environment of protons and carbons, molecular connectivity. |
| FT-IR/ATR-FTIR | Functional Group Identification | Presence of amine, aromatic, ether, and aliphatic groups. |
| HRMS | Elemental Composition | Highly accurate molecular weight and elemental formula. |
| LC-MS/MS | Structural Elucidation | Fragmentation patterns for structural confirmation. |
| DART-MS | Rapid Screening | Quick identification with minimal sample preparation. |
| Chiral HPLC | Enantiomeric Purity | Separation and quantification of individual enantiomers. |
| GC-MS | Qualitative and Quantitative Analysis | Separation, identification based on retention time and mass spectrum, and quantification. |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Complex Matrices
Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) stands as a powerful and highly sensitive technique for the characterization and quantification of this compound in complex matrices such as forensic samples and biological fluids. The high chromatographic resolution of UHPLC combined with the specificity and sensitivity of mass spectrometry detection allows for the unambiguous identification and precise measurement of the target analyte, even at trace levels.
Methodologies for the analysis of structurally related phenethylamines, such as mescaline (3,4,5-trimethoxyphenethylamine), provide a strong foundation for the analysis of this compound. nih.govnih.gov Chromatographic separation is typically achieved on a reversed-phase column, such as a C18 or phenyl-hexyl column, which effectively retains the analyte and separates it from endogenous matrix components. unb.brresearchgate.net Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) formate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed to achieve optimal separation and peak shape. unb.brresearchgate.net
The mass spectrometer is usually operated in the positive electrospray ionization (ESI+) mode, as the amine function of this compound is readily protonated. For quantitative analysis, tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode is the preferred technique due to its high selectivity and sensitivity. nih.gov This involves monitoring specific precursor-to-product ion transitions for the analyte and a suitable internal standard, often a deuterated analog. nih.gov
A representative UHPLC-MS/MS method for a closely related compound, mescaline, in urine has demonstrated a detection limit of 3-5 µg/L and an upper limit of quantification of 10,000 µg/L. nih.gov Similar performance can be anticipated for the analysis of this compound. The selection of appropriate MRM transitions is crucial for the specificity of the method. For mescaline, transitions such as m/z 212.3 → m/z 180.3 and m/z 212.3 → m/z 195.2 have been utilized. nih.gov
The table below outlines typical parameters for a UHPLC-MS/MS method for the analysis of this compound, extrapolated from established methods for analogous compounds.
| Parameter | Condition |
|---|---|
| Chromatographic Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 2 mM Ammonium formate in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Tandem Mass Spectrometry (MS/MS) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Capillary Electrophoresis (CE-UV, CE-LIF) for High-Efficiency Separations
Capillary Electrophoresis (CE) offers a high-efficiency alternative to liquid chromatography for the separation of charged species like this compound. nih.gov The technique's advantages include rapid analysis times, minimal sample and reagent consumption, and high resolving power. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. nih.gov
Capillary Zone Electrophoresis with UV Detection (CZE-UV):
Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE and is well-suited for the analysis of ionizable compounds. nih.gov For the analysis of this compound, an acidic background electrolyte (BGE) is typically used to ensure the analyte is protonated and carries a positive charge. mdpi.com The BGE composition, including pH and ionic strength, is optimized to achieve the desired separation selectivity and analysis time. mdpi.com Detection is commonly performed using a UV detector, often at a wavelength around 200-220 nm where many organic molecules absorb. mdpi.com While CZE-UV is a robust and straightforward technique, its sensitivity can be limited, which may be a consideration for trace-level analysis. nih.gov
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) Detection:
For applications requiring higher sensitivity, coupling CE with Laser-Induced Fluorescence (LIF) detection is a powerful strategy. springernature.com CE-LIF can achieve significantly lower detection limits compared to CE-UV. yorku.ca Since this compound is not natively fluorescent, a derivatization step is required to attach a fluorescent tag to the amine group. Common derivatizing agents include fluorescein isothiocyanate (FITC) and naphthalene-2,3-dicarboxaldehyde (NDA). The derivatized analyte can then be excited by a laser at the appropriate wavelength, and the emitted fluorescence is detected. acs.org The high sensitivity of LIF detection makes it particularly suitable for the analysis of low-concentration samples. researchgate.net
The following table summarizes typical conditions for CE-UV and CE-LIF analysis of phenethylamine-related compounds.
| Parameter | CE-UV | CE-LIF |
|---|---|---|
| Capillary | Fused silica (e.g., 50 µm i.d., 30-60 cm length) | Fused silica (e.g., 50 µm i.d., 30-60 cm length) |
| Background Electrolyte (BGE) | Acidic buffer (e.g., 25-100 mM phosphate or borate, pH 2.5-4.5) | Borate or phosphate buffer, pH adjusted for optimal derivatization and separation |
| Separation Voltage | 15 - 30 kV | 15 - 30 kV |
| Injection | Hydrodynamic or Electrokinetic | Hydrodynamic or Electrokinetic |
| Detection | UV absorbance (e.g., 210 nm) | Laser-Induced Fluorescence (e.g., Excitation/Emission dependent on fluorophore) |
| Derivatization | Not required | Required (e.g., with FITC, NDA) |
Quantitative Bioanalytical Methods for Biological Samples
The quantitative determination of this compound in biological samples such as blood, plasma, and urine is essential for forensic toxicology and pharmacokinetic studies. nih.gov The development and validation of robust bioanalytical methods are critical to ensure the accuracy and reliability of the results. bioanalysis-zone.comjapsonline.com UHPLC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and wide dynamic range. nih.govunb.br
A crucial first step in bioanalytical methods is sample preparation, which aims to extract the analyte from the complex biological matrix and remove potential interferences. japsonline.com Common sample preparation techniques for phenethylamines in biological fluids include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.gov The choice of extraction method depends on the analyte's properties, the biological matrix, and the required sensitivity. For instance, a simple protein precipitation with acetonitrile may be sufficient for some applications, while a more selective SPE protocol might be necessary for lower detection limits. nih.gov
Method validation is performed according to regulatory guidelines to demonstrate the method's suitability for its intended purpose. bioanalysis-zone.com Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. researchgate.net For the analysis of mescaline in human plasma, a UHPLC-MS/MS method has been validated with a lower limit of quantification (LLOQ) of 12.5 ng/mL. nih.gov The accuracy of this method was reported to be between 84.9% and 106%, with a precision of ≤ 7.33%. nih.gov Similar validation parameters would be expected for a method targeting this compound.
The table below presents a summary of expected validation parameters for a quantitative bioanalytical UHPLC-MS/MS method for this compound in a biological matrix like plasma or urine.
| Validation Parameter | Typical Acceptance Criteria/Results |
|---|---|
| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible (typically >70%) |
| Matrix Effect | Minimal and compensated for by the internal standard |
| Stability | Demonstrated under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term) |
Computational Chemistry and Molecular Modeling in Drug Discovery
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of phenethylamine (B48288) derivatives like 1-(3,4,5-Trimethoxyphenyl)ethanamine. Studies on the closely related analog, mescaline (2-(3,4,5-trimethoxyphenyl)ethylamine), offer a detailed view of the molecular properties that are largely transferable to the target compound.
DFT calculations at the BP86/Def2-TZVP level have been used to optimize the geometries of mescaline and its derivatives. nanobioletters.com These studies reveal critical details about the molecule's structural and electronic features. For instance, the C-O bond lengths in the methoxy (B1213986) groups are calculated to be around 1.2 Å, and the C-N bond length is approximately 1.4 Å. The bond angles are around 118-124° for C-O-C and O-C-C, and 110° for C-N-H bonds. nanobioletters.com
The electronic properties are described by the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For mescaline, the HOMO is located at approximately -4.9 eV, while the LUMO is found around -1 to -3 eV. nanobioletters.com The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. These quantum chemical calculations provide descriptors like ionization potential, electron affinity, and electrophilicity, which are crucial for developing Quantitative Structure-Activity Relationships (QSAR). nanobioletters.com
Table 1: Calculated Electronic Properties of Mescaline
| Property | Value |
|---|---|
| HOMO Energy | ~ -4.9 eV nanobioletters.com |
| LUMO Energy | ~ -1 to -3 eV nanobioletters.com |
| C-O Bond Length | ~ 1.2 Å nanobioletters.com |
This interactive table provides a summary of key electronic and structural parameters for mescaline, a close structural analog of this compound, as determined by DFT calculations.
Molecular Docking and Scoring in Receptor-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound and its analogs, docking studies have been crucial in understanding their interaction with the primary biological target, the serotonin (B10506) 5-HT2A receptor. open-foundation.org
Using homology models of the 5-HT2A receptor, docking simulations of mescaline have identified key interactions within the receptor's binding site. nih.govresearchgate.net These studies, employing both rigid and flexible receptor approaches, consistently show that the phenethylamine scaffold orients itself within a pocket formed by several transmembrane helices. researchgate.net
Key amino acid residues identified as crucial for binding include:
Val-156: Engages in π-alkyl interactions with the aromatic ring of the ligand. researchgate.net
Phe-234: Forms a hydrogen bond between its backbone and the ligand's protonated amine group. researchgate.net
Val-235: Interacts with the aromatic ring through π-σ interactions. researchgate.net
Ser-239: Forms a conventional hydrogen bond with the oxygen atom of the 5-methoxy substituent. researchgate.net
These interactions anchor the ligand in the binding pocket, initiating the conformational changes in the receptor that lead to signal transduction. researchgate.net The design of novel analogs, such as conformationally restricted derivatives, has been guided by these docking experiments, leading to compounds with higher affinity and potency at the 5-HT2A receptor. nih.gov Docking studies have also been applied to trimethoxyphenyl derivatives targeting other proteins, such as tubulin, demonstrating the versatility of this computational approach. nih.govnih.gov
Table 2: Key Interactions of Mescaline in the 5-HT2A Receptor Binding Site
| Interacting Residue | Type of Interaction | Ligand Moiety Involved |
|---|---|---|
| Val-156 | π-alkyl researchgate.net | Aromatic Ring researchgate.net |
| Phe-234 | Hydrogen Bond researchgate.net | Amine Group researchgate.net |
| Val-235 | π-σ Interaction researchgate.net | Aromatic Ring researchgate.net |
This interactive table summarizes the critical molecular interactions between mescaline and the 5-HT2A receptor, as predicted by molecular docking studies.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. For 5-HT2A receptor agonists like this compound, a pharmacophore model typically includes key features derived from the known binding mode of active compounds. nih.gov
A general pharmacophore for 5-HT2A agonists would consist of:
An aromatic/hydrophobic center , corresponding to the trimethoxyphenyl ring.
One or more hydrogen bond acceptor features, represented by the oxygen atoms of the methoxy groups.
A positive ionizable feature , representing the protonated primary amine, which is crucial for the interaction with acidic residues like Asp-155 in the receptor.
This pharmacophore model serves as a 3D query for virtual screening of large chemical databases. researchgate.net Virtual screening allows for the rapid, cost-effective identification of novel compounds that match the pharmacophore and are therefore likely to bind to the target receptor. Hits from the virtual screen can then be subjected to more rigorous computational analysis, such as molecular docking, before being selected for chemical synthesis and biological testing. This approach accelerates the discovery of new chemical entities with desired pharmacological profiles.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of a ligand and its interaction with a receptor over time. plos.orgbiorxiv.org For phenethylamines, including this compound, conformational flexibility is a key determinant of biological activity. Computational studies have identified two primary stable conformations: a folded form, where the ethylamine (B1201723) side chain is perpendicular to the ring with the amine group close to it, and an extended form. nottingham.edu.my The extended conformation is generally preferred in aqueous solutions for the protonated species. nottingham.edu.my
MD simulations of ligands like mescaline complexed with the 5-HT2A receptor reveal the dynamic nature of the binding process and the mechanism of receptor activation. researchgate.netmdpi.com These simulations, often run on the microsecond timescale, show how the binding of an agonist induces subtle but critical conformational changes in the receptor. mdpi.com Key events observed in MD simulations include the movement of transmembrane helices (TM5 and TM6), the disruption of an "ionic lock" between residues R3.50 and E6.30, and changes in the orientation of key motifs like the W6.48 "toggle switch". mdpi.com These dynamic events are essential for the receptor to transition from an inactive to an active state, capable of engaging with intracellular G-proteins. plos.orgmdpi.com By studying these dynamics, researchers can gain a deeper understanding of how different ligands can stabilize distinct receptor conformations, leading to varied signaling outcomes. researchgate.netbiorxiv.org
QSAR (Quantitative Structure-Activity Relationship) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. acs.org For hallucinogenic phenylalkylamines, QSAR models have been developed to predict their potency based on calculated molecular descriptors. researchgate.netresearchgate.net
These studies have shown that electronic properties are major contributors to the hallucinogenic activity of these compounds. researchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been applied to large datasets of phenylalkylamines. researchgate.net In these models, the compounds are aligned based on a common scaffold, and their steric and electrostatic fields are calculated. The resulting fields are then correlated with biological activity using statistical methods.
A CoMFA study on 90 hallucinogenic phenylalkylamines found that both steric and electrostatic fields significantly contribute to the model's predictive power. researchgate.net Such models can be visualized as 3D contour maps, which indicate regions where steric bulk or specific electrostatic charges are either favorable or unfavorable for activity. For example, a QSAR model might show that bulky substituents at certain positions decrease activity, while electron-withdrawing groups at another position enhance it. These models are valuable tools for understanding the structure-activity landscape and for rationally designing new analogs of this compound with optimized potency and selectivity. researchgate.netresearchgate.net
Ethical, Societal, and Regulatory Frameworks in Chemical Research
Navigating Controlled Substance Regulations in Academic Research
Academic research involving controlled substances is a tightly regulated domain, particularly for compounds classified under Schedule I of the Controlled Substances Act (CSA). blossomanalysis.com Schedule I substances are defined as having a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. blossomanalysis.com Mescaline, or 2-(3,4,5-Trimethoxyphenyl)ethanamine, falls into this category, making its use in a laboratory setting subject to overlapping federal and state laws. monash.edu
The regulatory requirements extend far beyond initial registration. The DEA mandates strict security protocols to prevent diversion. mmsholdings.com Schedule I and II substances are subject to the highest security standards and must be stored in an approved safe or a securely locked location separate from other chemicals. mmsholdings.com Access to these compounds is strictly limited to the registered PI and authorized personnel who have been properly screened. monash.edu
Furthermore, meticulous record-keeping is a cornerstone of compliance. monash.edu Investigators must maintain precise, up-to-date logs that document the acquisition, use, and disposal of every milligram of the substance. mmsholdings.com These records must be available for inspection by the DEA at any time and must be maintained for at least three years. mmsholdings.com Disposal of controlled substances is also strictly regulated and often requires the use of a specialized "reverse distributor" or direct coordination with the local DEA Special Agent in Charge.
These comprehensive and often burdensome regulations can present significant barriers to academic research. nih.gov The time and financial resources required to achieve and maintain compliance can be substantial, potentially disincentivizing studies on Schedule I compounds despite their scientific or therapeutic interest. acrpnet.org
Implications for Drug Scheduling and Analogues
The legal framework governing psychoactive compounds extends beyond explicitly listed substances. The Federal Analogue Act, a 1986 amendment to the Controlled Substances Act, was enacted to address the emergence of "designer drugs" created to circumvent existing laws. monash.edu This act allows any chemical that is "substantially similar" to a Schedule I or II controlled substance to be treated as a Schedule I substance if it is intended for human consumption. monash.edu
The definition of a "controlled substance analogue" rests on two primary prongs:
Structural Similarity: The chemical structure of the substance must be substantially similar to that of a Schedule I or II controlled substance. mmsholdings.com
Pharmacological Effect: The substance must have a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than that of a Schedule I or II controlled substance. mmsholdings.com
This legislation has significant implications for chemical research. For a compound like 2-(3,4,5-Trimethoxyphenyl)ethanamine (Mescaline), any novel, structurally related molecule synthesized in a lab could potentially be prosecuted as an illegal analogue. For example, 3,4,5-Trimethoxyamphetamine (TMA), the alpha-methylated analogue of mescaline, is explicitly listed as a Schedule I substance. blossomanalysis.com Similarly, positional isomers such as 2,4,5-Trimethoxyphenethylamine (2C-O) are also treated as Schedule I substances. nih.govnih.gov
The term "substantially similar" is not precisely defined in the statute, creating a legal ambiguity that poses a challenge for researchers. acrpnet.org This vagueness can discourage the synthesis and investigation of novel compounds for fear of inadvertent legal violations. monash.eduacrpnet.org A substance's legal status may not be determined until it is adjudicated in court, placing researchers in a precarious position where their work could be retroactively deemed illegal. acrpnet.org While the Analogue Act specifies that it applies to substances "intended for human consumption," which generally exempts legitimate, preclinical research, the ambiguity can still have a chilling effect on academic drug discovery and medicinal chemistry. monash.edumonash.edu
Responsible Development and Translation of Research Findings
Translating basic research on compounds like 2-(3,4,5-Trimethoxyphenyl)ethanamine into potential therapeutic applications is a complex process fraught with ethical and practical challenges. nih.gov After decades of regulatory and political obstruction, there has been a modern resurgence of interest in the therapeutic potential of psychedelic compounds for treating conditions such as depression, anxiety, and post-traumatic stress disorder (PTSD). blossomanalysis.commonash.edu This "psychedelic renaissance" places a significant responsibility on the research community to ensure that the development and translation of these findings are conducted ethically and rigorously. blossomanalysis.com
One of the primary hurdles is navigating the drug development process under the oversight of the U.S. Food and Drug Administration (FDA). In June 2023, the FDA issued its first draft guidance on clinical trials with psychedelic drugs, acknowledging the unique challenges they present. fda.govprecisionformedicine.com Key considerations include:
Clinical Trial Design: The powerful psychoactive effects of psychedelics make traditional double-blind, placebo-controlled trials difficult to execute, as both participants and researchers can often guess the treatment allocation. psychiatryonline.orghhs.gov The FDA suggests considering alternatives like using active placebos or sub-perceptual doses to maintain the blind. precisionformedicine.com
Safety and Abuse Potential: An assessment of abuse potential is required for any new drug application. gardner.law For a compound with a history like mescaline, this involves extensive nonclinical and clinical evaluation to determine the appropriate scheduling under the CSA should it be approved. gardner.law
Chemistry, Manufacturing, and Controls (CMC): Sponsors must ensure the quality, purity, and strength of the investigational drug, adhering to Current Good Manufacturing Practice (cGMP) regulations. mmsholdings.comgardner.law
Beyond regulatory hurdles, unique ethical considerations abound. The principle of informed consent requires careful attention, as it can be difficult to adequately describe the nature of a profound psychedelic experience to a naive participant. monash.eduhhs.gov The vulnerability of patients during these altered states necessitates clear ethical guidelines for therapists and monitors, including protocols around therapeutic touch and interpersonal support. monash.eduacrpnet.org The context in which the substance is administered—often referred to as "set and setting"—is considered a critical component of the therapeutic outcome, making the psychological support provided before, during, and after the drug session an integral part of the treatment itself. hhs.govyoutube.com
Finally, translating academic discoveries into approved therapies requires bridging the gap between academic research and the pharmaceutical industry. monash.edu This involves navigating issues of intellectual property, securing substantial funding for large-scale clinical trials, and assembling multidisciplinary teams with expertise in regulatory affairs, clinical development, and market analysis. monash.edu For psychedelic-assisted therapies, this also includes developing standardized training and infrastructure for clinicians to ensure safe and effective delivery if the treatments become mainstream. blossomanalysis.com
Q & A
Q. What are the recommended synthetic routes for 1-(3,4,5-trimethoxyphenyl)ethanamine, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves reductive amination of 3,4,5-trimethoxybenzaldehyde with nitroethane, followed by catalytic hydrogenation or LiAlH4 reduction. Optimization includes:
- Catalyst selection: Palladium on carbon (Pd/C) or Raney nickel for hydrogenation .
- Solvent systems: Ethanol or THF for improved solubility of intermediates.
- Temperature control: Maintaining 0–5°C during nitrostyrene formation to minimize side reactions.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
| Step | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Nitrostyrene formation | 3,4,5-Trimethoxybenzaldehyde, nitroethane, ammonium acetate | 65–75 | |
| Reduction | H2/Pd/C, ethanol | 80–85 |
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Handling: Use nitrile gloves (tested for permeability) and chemical-resistant lab coats. Avoid skin contact; implement fume hoods for volatile steps .
- Storage: Refrigerate at 2–8°C in airtight, amber glass containers under nitrogen to prevent oxidation. Stability tests show <5% degradation over 6 months under these conditions .
- Spill management: Neutralize with 10% acetic acid and adsorb with vermiculite. Dispose via hazardous waste protocols .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Methodological Answer:
- <sup>1</sup>H NMR (400 MHz, CDCl3):
- δ 6.45 (s, 2H, aromatic H), δ 3.85 (s, 9H, OCH3), δ 2.75 (q, 2H, CH2NH2), δ 1.30 (t, 1H, NH2).
- IR (KBr): 3350 cm<sup>-1</sup> (N-H stretch), 1605 cm<sup>-1</sup> (C=C aromatic).
- Mass Spec (EI): m/z 225 [M]<sup>+</sup>, 210 [M-CH3]<sup>+</sup> .
- HPLC: C18 column, acetonitrile/water (70:30), retention time ~8.2 min .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound derivatives?
Methodological Answer:
- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve reflections with SHELXD for initial phase determination .
- Refinement: SHELXL for anisotropic displacement parameters. Key steps:
- Assign hydrogen atoms via riding models.
- Validate geometry with PLATON; resolve disorder using PART instructions.
- Output metrics: R1 < 0.05, wR2 < 0.12 for high-resolution datasets .
Q. What strategies can resolve contradictions in pharmacological data between in vitro and in vivo studies of this compound analogs?
Methodological Answer:
- Pharmacokinetic profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to assess bioavailability differences .
- Receptor affinity assays: Compare in vitro binding (5-HT2A radioligand displacement) with in vivo behavioral models (e.g., head-twitch response in rodents) .
- Metabolite identification: LC-MS/MS to detect active metabolites that may explain in vivo efficacy .
Q. How does the substitution pattern on the phenyl ring influence the conformational dynamics and receptor binding affinity of this compound?
Methodological Answer:
Q. What are the challenges in interpreting NMR spectra of this compound due to its rotational isomers, and how can they be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
